molecular formula C9H9FN4 B8309960 3-Fluoro-4-(5-methyl-[1,2,4]triazol-1-yl)-phenylamine

3-Fluoro-4-(5-methyl-[1,2,4]triazol-1-yl)-phenylamine

Cat. No. B8309960
M. Wt: 192.19 g/mol
InChI Key: ABRDLYWJEBEGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(5-methyl-[1,2,4]triazol-1-yl)-phenylamine is a useful research compound. Its molecular formula is C9H9FN4 and its molecular weight is 192.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-4-(5-methyl-[1,2,4]triazol-1-yl)-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(5-methyl-[1,2,4]triazol-1-yl)-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H9FN4

Molecular Weight

192.19 g/mol

IUPAC Name

3-fluoro-4-(5-methyl-1,2,4-triazol-1-yl)aniline

InChI

InChI=1S/C9H9FN4/c1-6-12-5-13-14(6)9-3-2-7(11)4-8(9)10/h2-5H,11H2,1H3

InChI Key

ABRDLYWJEBEGJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=NN1C2=C(C=C(C=C2)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10% Palladium on carbon (1.5 g, 14.1 mmol) was added under an atmosphere of nitrogen to a chilled (ice-water bath) solution of 1-(2-fluoro-4-nitrophenyl)-5-methyl-1H-1,2,4-triazole (3.7 g, 17 mmol) dissolved in methanol (200 mL). The flask was repeatedly evacuated and flushed with hydrogen gas (double balloon). The resulting mixture was allowed to warm to rt and left to stir for 18 h under the hydrogen atmosphere. The vessel was subsequently purged with nitrogen gas. The crude reaction mixture was filtered through a short plug of diatomaceous earth (Celite®). The reaction vessel and Celite® were rinsed with fresh methanol. The combined filtrates were concentrated in vacuo. The residue was dried under high vacuum to afford 3-fluoro-4-(5-methyl-1H-1,2,4-triazol-1-yl)aniline (3.14 g, 91% yield) as a blackish/grey solid. LC-MS (M+H)+193.1. 1H NMR (500 MHz, CDCl3) δ ppm 7.91 (s, 1H) 7.14 (t, J=8.55 Hz, 1H) 6.43-6.53 (m, 2H) 4.04 (br. s., 2H) 2.36 (s, 3H).
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-fluoro-4-nitrophenyl)-5-methyl-1H-1,2,4-triazole
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Step C (2): 10% Palladium on carbon (1.5 g, 14.1 mmol) was added under an atmosphere of nitrogen to a chilled (ice-water bath) solution of 1-(2-fluoro-4-nitrophenyl)-5-methyl-1H-1,2,4-triazole (3.7 g, 17 mmol) dissolved in methanol (200 mL). The flask was repeatedly evacuated and flushed with hydrogen gas (double balloon). The resulting mixture was allowed to warm to rt and left to stir for 18 h under the hydrogen atmosphere. The vessel was subsequently purged with nitrogen gas. The crude reaction mixture was filtered through a short plug of diatomaceous earth (Celite®). The reaction vessel and Celite® were rinsed with fresh methanol. The combined filtrates were concentrated in vacuo. The residue was dried under high vacuum to afford 3-fluoro-4-(5-methyl-1H-1,2,4-triazol-1-yl)aniline (3.14 g, 91% yield) as a blackish/grey solid. LC-MS (M+H)+ 193.1. 1H NMR (500 MHz, chloroform-d) δ ppm 7.91 (s, 1 H) 7.14 (t, J=8.55 Hz, 1 H) 6.43-6.53 (m, 2 H) 4.04 (br. s., 2 H) 2.36 (s, 3 H).
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(2-fluoro-4-nitrophenyl)-5-methyl-1H-1,2,4-triazole
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

1-(2-Fluoro-4-nitro-phenyl)-5-methyl-1H-[1,2,4]triazole (120 mg, 0.54 mmol) was dissolved in tetrahydrofurane (6 mL) and triethylamine (10 mL) and stirred for 4 hours with 10% palladium on carbon (50 mg) under 3 bar of hydrogen. The reaction mixture was filtered and the solvent was removed in vacuo to yield the title compound (78 mg, 75%) as a yellow solid. MS ISP (m/e): 193.3 [(M+H)+]. 1H NMR (CDCl3, 300 MHz): δ (ppm)=7.93 (s, 1H), 7.16 (dd, 1H), 6.51 (m, 2H), 4.03 (s broad, 2H), 2.38 (s, 3H). Mp 106-108° C.
Name
1-(2-Fluoro-4-nitro-phenyl)-5-methyl-1H-[1,2,4]triazole
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Two
Yield
75%

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